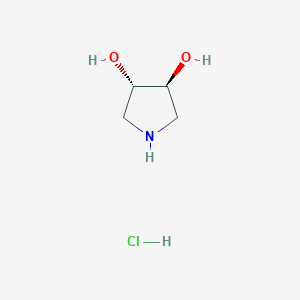
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride
Descripción general
Descripción
“4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” is a chemical compound with the molecular formula C14H20ClN3O2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H . This indicates the presence of various functional groups including an amino group, a chloro group, a methoxy group, and a benzamide group. Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Aplicaciones Científicas De Investigación
1. Gastrointestinal Motility Enhancement
A series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized and evaluated for their potential to enhance gastrointestinal motility. These compounds, particularly the derivative Y-36912, were found to be selective 5-HT4 receptor agonists, suggesting their use as novel prokinetic agents effective on both the upper and lower gastrointestinal tract (Sonda, Katayama, Kawahara, Sato, & Asano, 2004). Additionally, compounds like Y-34959 and related derivatives also demonstrated favorable pharmacological profiles for gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
2. Selective Serotonin Receptor Agonism
Benzamide derivatives, including the compound , have been identified as ligands for the 5-hydroxytryptamine 4 (5-HT4) receptor. They exhibit properties of potent 5-HT4 receptor agonists, having contractile effects in isolated guinea-pig ascending colon and showing potential for increased gastroprokinetic motility (Itoh, Tomozane, Hakira, Sonda, Asano, Fujimura, Sato, Haga, & Kawakita, 1999). These findings highlight the potential of these compounds in enhancing gastrointestinal motility without significant adverse effects.
3. Pharmaceutical Development and Characterization
Research into the preparation and characterization of crystalline forms of similar benzamide derivatives has been conducted. For instance, two polymorphs of a related compound were characterized using X-ray powder diffractometry, thermal analysis, and other techniques. This research aids in understanding the physical and chemical properties of these compounds, which is crucial for pharmaceutical development (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUBESCBQMUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735767 | |
| Record name | 4-Amino-5-chloro-2-methoxy-N-[(piperidin-4-yl)methyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride | |
CAS RN |
654084-41-0 | |
| Record name | 4-Amino-5-chloro-2-methoxy-N-[(piperidin-4-yl)methyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)


![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)





